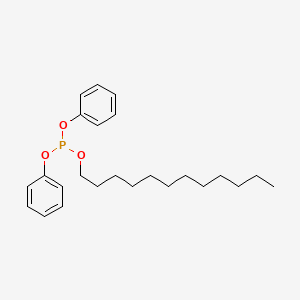

Dodecyl diphenyl phosphite

Description

Properties

CAS No. |

32582-20-0 |

|---|---|

Molecular Formula |

C24H35O3P |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

dodecyl diphenyl phosphite |

InChI |

InChI=1S/C24H35O3P/c1-2-3-4-5-6-7-8-9-10-17-22-25-28(26-23-18-13-11-14-19-23)27-24-20-15-12-16-21-24/h11-16,18-21H,2-10,17,22H2,1H3 |

InChI Key |

ZMANLGWZVUUVFS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Investigations of Dodecyl Diphenyl Phosphite S Stabilizing Action

Role as a Secondary Antioxidant

The primary function of dodecyl diphenyl phosphite (B83602) is to act as a secondary antioxidant. Unlike primary antioxidants that primarily scavenge free radicals, secondary antioxidants work to decompose hydroperoxides (ROOH), which are thermally and photolytically unstable intermediates formed during the auto-oxidation of polymers. The decomposition of hydroperoxides prevents the formation of highly reactive and damaging alkoxy (RO•) and hydroxyl (HO•) radicals, thus inhibiting the propagation of degradative chain reactions. nih.govrsc.org

Dodecyl diphenyl phosphite neutralizes hydroperoxides through a complex series of reactions that can be broadly categorized into non-radical and radical-mediated pathways. The predominant mechanism is a stoichiometric, non-radical ionic process where the trivalent phosphorus atom (P(III)) of the phosphite is oxidized to its pentavalent state (P(V)), forming a stable phosphate (B84403) ester, while the hydroperoxide is reduced to a non-reactive alcohol. cnrs.frnih.gov This reaction is highly efficient, particularly at the high temperatures encountered during polymer processing. rsc.org

The reaction between an aryl phosphite and a hydroperoxide, such as 1-methyl-1-phenylethyl hydroperoxide, can be a catalytic, pseudo-first-order reaction. rsc.org It is often preceded by a faster, second-order reaction where the phosphite is converted into the active catalytic species. rsc.org The nature of the reaction products is highly dependent on the ratio of hydroperoxide to phosphite. At low ratios, the primary product is the corresponding alcohol (from hydroperoxide reduction) and the phosphate (from phosphite oxidation). However, at high hydroperoxide-to-phosphite ratios, acid-catalyzed decomposition of the hydroperoxide can occur, leading to different products. rsc.org The acidic species responsible for this catalytic decomposition can arise from the hydrolysis of the phosphite itself. researchgate.net

Table 1: Major Products from the Reaction of an Aryl Phosphite with 1-methyl-1-phenylethyl hydroperoxide rsc.org

| Condition | Major Products | Implied Pathway |

|---|---|---|

| Low [ROOH] : [Phosphite] | 1-methyl-1-phenylethyl alcohol | Stoichiometric Reduction |

This table illustrates the products formed from the reaction of a model aryl phosphite with an organic hydroperoxide, highlighting the different decomposition pathways that can occur.

While the main hydroperoxide decomposition pathway is ionic, this compound can also participate in radical reactions. Trivalent phosphorus compounds can react with oxygen-centered radicals (RO•, ROO•) to form a transient tetracoordinate phosphorus-centered radical, known as a phosphoranyl radical ((ArO)₂(RO'O)P•-OR). nih.govucla.educhemrxiv.orgresearchgate.net

These phosphoranyl radicals are highly reactive and can undergo two primary fragmentation pathways:

α-scission: Homolytic cleavage of a substituent from the phosphorus atom, which regenerates a P(III) species. researchgate.netprinceton.edu

β-scission: Cleavage of a bond beta to the phosphorus atom, which results in the formation of a stable P=O double bond (a phosphate or phosphonate) and a new carbon-centered radical. nih.govprinceton.edu

Furthermore, the reaction of hindered aryl phosphites with peroxyl (ROO•) or alkoxyl (RO•) radicals can lead to the formation of a stable, hindered phenoxyl radical derived from the diphenyl moiety of the phosphite. cnrs.frresearchgate.net This phenoxyl radical is resonance-stabilized and less reactive than the initial oxygen-centered radicals, allowing it to act as a chain-terminating species in the antioxidant cycle. cnrs.frnih.gov

It is important to note that specific phosphorus radicals like DOPO• (from 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) and PEPA• (from 1-oxo-4-hydroxymethyl-2,6,7-trioxa-l-phosphabicyclo[2.2.2]octane) are well-known for their role in flame retardancy, where they function primarily in the gas phase to quench flame-propagating radicals. nih.gov While structurally related, the key radical intermediates in the antioxidant mechanism of this compound are the phosphoranyl and phenoxyl radicals.

This compound's role extends beyond simple hydroperoxide decomposition to the direct scavenging of reactive oxygen-centered radicals. This dual function makes it a particularly effective stabilizer. It can react with and neutralize both alkoxyl (RO•) and alkylperoxyl (ROO•) radicals. cnrs.frresearchgate.net

The reaction with these radicals proceeds via the formation of the aforementioned phosphoranyl radical intermediate. The subsequent fragmentation of this radical, particularly through the formation of a stable phenoxyl radical, provides a mechanism for chain-breaking antioxidant activity. cnrs.fr This allows this compound to interrupt the degradation cycle at multiple points: preventing the formation of radicals via hydroperoxide decomposition and terminating existing radical chains. The ability of the phenolic structure to scavenge radicals is a well-established principle in antioxidant chemistry. nih.govnih.gov

Synergistic Stabilization Phenomena

A classic synergistic combination in polymer stabilization is the pairing of a phosphite, like this compound, with a primary antioxidant, typically a hindered phenol (B47542). cnrs.frrsc.orgcolab.ws Hindered phenols function by donating a hydrogen atom to chain-propagating peroxyl radicals (ROO•), thereby terminating them. In this process, the phenol is converted into a phenoxyl radical.

The synergy between the two antioxidants operates through a cooperative mechanism:

Protection of the Primary Antioxidant: The phosphite decomposes hydroperoxides, which would otherwise react with and consume the hindered phenol, preserving the primary antioxidant for its radical scavenging role. nih.gov

Regeneration of the Primary Antioxidant: More advanced mechanistic insights suggest that the phosphite can reduce the phenoxyl radical (formed from the primary antioxidant) back to its original active phenolic form. cnrs.frucla.edu This regenerative cycle significantly increases the efficiency and longevity of the hindered phenol, leading to a level of stabilization that is greater than the sum of the individual components. cnrs.fr

This synergistic relationship allows for robust stabilization during both high-temperature processing (where phosphites excel) and long-term service life (the traditional domain of hindered phenols).

The stability and efficacy of this compound can be influenced by other additives present in the polymer formulation, such as acid scavengers and metal deactivators.

Interaction with Acid Scavengers: Phosphite antioxidants are susceptible to hydrolysis, especially in the presence of acidic residues (e.g., from Ziegler-Natta catalysts) that may be present in the polymer matrix. life-trialkyl.eu This hydrolysis can lead to the formation of acidic phosphorus compounds, which may reduce the phosphite's effectiveness and potentially corrode processing equipment. Acid scavengers, such as synthetic hydrotalcites or metal stearates (e.g., calcium stearate), are added to neutralize these acidic residues. galatachemicals.com By doing so, they protect the phosphite from premature degradation, ensuring its availability for antioxidant activity. This co-stabilization is critical for maintaining the integrity of the entire stabilization package. researchgate.netmdpi.com

Interaction with Metal Deactivators: Metal ions, such as copper, iron, and cobalt, which may be present from catalyst residues or contact with metal components, can accelerate the oxidative degradation of polymers by catalyzing the decomposition of hydroperoxides into free radicals. While dedicated metal deactivators are often used, phosphites themselves can contribute to metal deactivation by complexing with metal ions. mmu.ac.uk This chelating function can prevent the metal ions from participating in destructive redox cycles. This compound can be used in formulations alongside primary metal deactivators and other stabilizers to provide a comprehensive defense against both thermal-oxidative and metal-catalyzed degradation. galatachemicals.commmu.ac.uk

Table 2: Synergistic Interactions of this compound

| Co-stabilizer Type | Example(s) | Mechanism of Interaction |

|---|---|---|

| Primary Antioxidant | Hindered Phenols | Hydroperoxide decomposition by phosphite protects the phenol; Phosphite regenerates the active phenol from its phenoxyl radical. cnrs.frnih.gov |

| Acid Scavenger | Hydrotalcite, Calcium Stearate (B1226849) | Neutralizes acidic catalyst residues, preventing the hydrolysis of the phosphite and preserving its stabilizing function. life-trialkyl.eugalatachemicals.com |

Intramolecular Synergistic Effects in Hybrid Phosphite Structures

The concept of intramolecular synergism in stabilizer molecules represents an advanced approach to polymer protection, where two or more different functional groups are incorporated into a single molecular entity. In the context of this compound, a hypothetical hybrid structure could involve the covalent bonding of a hindered phenol moiety to one of the phenyl groups of the phosphite. While extensive research on such specific hybrid molecules containing a this compound core is not widely available in public literature, the principles of intermolecular synergism between phosphites and phenolic antioxidants provide a strong theoretical foundation for their potential intramolecular benefits.

This compound, as a secondary antioxidant, primarily acts by decomposing hydroperoxides (ROOH) into non-radical, stable products. researchgate.net This is a critical step as hydroperoxides are key intermediates in the auto-oxidation cycle of polymers and their decomposition can otherwise lead to the formation of new, highly reactive radicals.

In a synergistic blend, and theoretically within a hybrid molecule, the phosphite can also contribute to the regeneration of the original phenolic antioxidant from its phenoxyl radical state. This process allows the phenolic moiety to be re-utilized in multiple radical scavenging cycles, thus extending its effective lifetime and providing a more durable stabilizing effect than the sum of the individual components used separately. The close proximity of the two functional groups within a single hybrid molecule would, in theory, enhance the efficiency of this regeneration process due to favorable kinetics.

Intervention with Polymer Degradation Processes

This compound is instrumental in counteracting various degradation pathways that polymers undergo during processing and their service life. Its intervention is particularly significant in mitigating thermo-oxidative, photo-oxidative, and acid-catalyzed degradation.

Mitigation of Thermo-oxidative Polymer Degradation

Thermo-oxidative degradation is a primary concern during the high-temperature processing of polymers such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE). researchgate.netmdpi.com The degradation process is an autocatalytic radical chain reaction initiated by heat and oxygen, leading to the formation of hydroperoxides. The subsequent decomposition of these hydroperoxides generates new radicals that propagate the degradation, resulting in chain scission, crosslinking, and a deterioration of the polymer's mechanical and physical properties.

This compound acts as a highly effective hydroperoxide decomposer. researchgate.net The trivalent phosphorus atom in the phosphite readily reduces hydroperoxides to stable alcohols, while the phosphite itself is oxidized to the corresponding phosphate. This non-radical decomposition pathway is crucial as it prevents the formation of new radicals that would otherwise continue the degradation cycle.

The general reaction can be represented as: ROOH + P(OR')₂ (OR'') → ROH + O=P(OR')₂ (OR'')

Where ROOH is the polymer hydroperoxide and P(OR')₂ (OR'') represents this compound.

The effectiveness of this compound in stabilizing polypropylene against thermo-oxidative degradation is often evaluated by monitoring changes in the polymer's melt flow index (MFI) after multiple extrusion cycles. A lower increase in MFI indicates better stabilization as it signifies less chain scission.

Table 1: Illustrative Performance of this compound in Polypropylene

| Stabilizer System | Initial MFI (g/10 min) | MFI after 5 Extrusions (g/10 min) |

| Unstabilized PP | 3.0 | 25.0 |

| PP + 0.1% this compound + 0.1% Primary Antioxidant | 3.1 | 8.5 |

Note: This table is illustrative and based on typical performance data for phosphite/phenolic antioxidant systems. Actual values can vary depending on the specific grade of polypropylene, processing conditions, and the primary antioxidant used.

Influence on Photo-oxidative Stability of Polymeric Matrices

Photo-oxidative degradation is initiated by the absorption of ultraviolet (UV) radiation from sunlight, which generates free radicals in the polymer. researchgate.net Similar to thermo-oxidation, this process leads to the formation of hydroperoxides and subsequent degradation of the polymer, often manifesting as surface cracking, discoloration, and loss of mechanical properties. This is a significant issue for polymers used in outdoor applications.

While hindered amine light stabilizers (HALS) are the primary defense against photo-oxidation, phosphite stabilizers like this compound can play a valuable secondary role. By decomposing the hydroperoxides formed during the photo-oxidation process, they help to retard the degradation cascade. nih.gov The mechanism is analogous to its role in thermo-oxidative stabilization.

The performance of this compound in enhancing the photo-oxidative stability of polymers like polyethylene can be assessed by measuring the change in properties such as carbonyl index (a measure of oxidation) and elongation at break after exposure to accelerated UV weathering.

Table 2: Illustrative Effect of this compound on the Photo-oxidative Stability of Polyethylene

| Stabilizer System | Carbonyl Index Increase after 1000h UV Exposure | Retention of Elongation at Break (%) after 1000h UV Exposure |

| Unstabilized PE | 0.8 | 20 |

| PE + 0.2% HALS | 0.2 | 80 |

| PE + 0.2% HALS + 0.1% this compound | 0.1 | 90 |

Note: This table is illustrative and demonstrates the synergistic effect of phosphites with HALS. Actual data will vary based on the specific polymer, HALS type, and weathering conditions.

Stabilization against Acid-Catalyzed Polymer Chain Cleavage

Certain polymers, such as polyesters, are susceptible to degradation via acid-catalyzed hydrolysis, especially at elevated temperatures and in the presence of moisture. This process involves the cleavage of the ester linkages in the polymer backbone, leading to a reduction in molecular weight and a loss of mechanical strength. Acidic residues from catalysts used in polymerization can exacerbate this degradation.

This compound can contribute to the stabilization of polymers against acid-catalyzed degradation through its ability to act as an acid scavenger. specialchem.com The phosphite can react with and neutralize acidic species present in the polymer matrix. This neutralization reaction is crucial for preventing the acid-catalyzed chain scission of the polymer.

Furthermore, the hydrolytic stability of the phosphite itself is a factor. While phosphites can be susceptible to hydrolysis, which can generate acidic byproducts, the presence of bulky alkyl and aryl groups in this compound imparts a degree of hydrolytic stability. In applications where acid scavenging is critical, this compound is often used in conjunction with other more potent acid scavengers like hydrotalcites or zinc stearate to provide a more robust stabilization package. mmu.ac.uk

The effectiveness of this compound in this role can be determined by monitoring the retention of properties like intrinsic viscosity or tensile strength of a polyester (B1180765) after aging under hot and humid conditions.

Table 3: Illustrative Impact of this compound on the Hydrolytic Stability of a Polyester

| Stabilizer System | Intrinsic Viscosity after 500h at 85°C/85% RH (dL/g) |

| Unstabilized Polyester | 0.50 |

| Polyester + 0.5% this compound | 0.65 |

| Polyester + 0.5% this compound + 0.2% Hydrotalcite | 0.75 |

Note: This table is illustrative and highlights the role of phosphites as part of a stabilizer system against hydrolytic degradation. Actual results depend on the specific polyester and aging conditions.

Applications of Dodecyl Diphenyl Phosphite in Advanced Material Systems

Polymeric Materials Stabilization

As a phosphite (B83602) stabilizer, dodecyl diphenyl phosphite is integral to preserving the physical and chemical integrity of a wide array of polymeric materials. It functions by converting hydroperoxides into non-radical, stable alcohols, thereby interrupting the auto-oxidative degradation cycle. This is particularly critical during melt processing, where high temperatures accelerate degradation. Often used in synergy with primary antioxidants like hindered phenols, it helps to maintain melt viscosity and prevent discoloration. amfine.com

In polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), this compound acts as a processing stabilizer. galatachemicals.com During extrusion and molding, high temperatures can initiate thermo-oxidative degradation, leading to chain scission, cross-linking, and a decrease in mechanical properties. This compound decomposes hydroperoxides that are formed during this process, effectively preserving the polymer's molecular weight and melt flow characteristics. amfine.com The combination of a phosphite with a primary antioxidant often results in a synergistic effect, offering superior protection compared to either stabilizer used alone. mmu.ac.uk Research has shown that the compatibility of the phosphite within the polymer matrix is crucial for its effectiveness and to prevent issues like "blooming," where the additive migrates to the surface. life-trialkyl.eu The structure of the phosphite, balancing hydrolytic stability and reactivity, is key to its performance. researchgate.net

Table 1: Effect of Phosphite Stabilizer on Polyolefin Melt Flow Stability

This table illustrates the effectiveness of a phosphite stabilizer system in maintaining the melt flow index (MFI) of a polyolefin after multiple extrusion passes, indicating better preservation of the polymer's molecular weight.

| Extrusion Passes | Unstabilized Polyolefin (MFI g/10 min) | Polyolefin with Phenol (B47542)/Phosphite Stabilizer (MFI g/10 min) |

| 1 | 2.1 | 2.0 |

| 3 | 3.5 | 2.2 |

| 5 | 5.2 | 2.4 |

This is a representative data table based on findings on phosphite stabilizers in polyolefins. mmu.ac.uklife-trialkyl.eu

For poly(ethylene terephthalate) (PET), especially in recycling applications, maintaining molecular weight is critical. PET is susceptible to degradation at elevated processing temperatures. researchgate.net Phosphite compounds, including this compound, can act as chain extenders by reacting with the terminal carboxyl and hydroxyl groups of the PET chains. researchgate.net This action counteracts the degradation and helps maintain the intrinsic viscosity of the material. Furthermore, phosphites scavenge oxygen radicals, protecting the polymer backbone and providing a lubricating effect during extrusion, which enhances processability and the quality of the final product. researchgate.net

Poly(vinyl chloride) (PVC) is notoriously heat-sensitive and requires thermal stabilizers to prevent its rapid degradation during processing. trdizin.gov.tr Degradation involves the release of hydrochloric acid (HCl), which catalyzes further degradation and leads to severe discoloration. This compound is used as a secondary stabilizer, typically in conjunction with primary stabilizers like mixed metal soaps. galatachemicals.com In this role, it improves both the initial color and long-term thermal stability of the PVC formulation by reacting with and neutralizing HCl and disrupting the formation of color-inducing polyene sequences. trdizin.gov.trnih.gov

Table 2: Influence of Phosphite Co-Stabilizer on PVC Thermal Stability

This table demonstrates the improved long-term thermal stability of a PVC formulation when a phosphite co-stabilizer is included.

| Stabilizer System | Time to Discoloration at 180°C (minutes) |

| Primary Stabilizer Only | 45 |

| Primary Stabilizer + Phosphite Co-stabilizer | 75 |

This is a representative data table based on findings on phosphite stabilizers in PVC. trdizin.gov.tr

Engineering plastics like Acrylonitrile-Butadiene-Styrene (ABS) and Polycarbonate (PC) are processed at high temperatures and are subject to degradation that can impair their mechanical and aesthetic properties. mdpi.com this compound and similar alkyl-aryl phosphites are effective in these polymers, often used at concentrations up to 3.0%. galatachemicals.com Research on PC/ABS blends subjected to high-shear processing has shown that phosphite stabilizers can be highly effective in retarding degradation. researchgate.net They help preserve the material's elongation and impact strength, which are critical performance indicators for these engineering thermoplastics. The stabilizer's performance is linked to its ability to withstand high temperatures and efficiently interrupt degradation pathways without causing discoloration. researchgate.net

Table 3: Effect of Phosphite Antioxidant on Mechanical Properties of PC/ABS Blends After High-Shear Processing

This table shows the retention of mechanical properties in a PC/ABS blend with the addition of a high-performance phosphite antioxidant compared to other systems after processing.

| Antioxidant System | Initial Elongation (%) | Elongation after Processing (%) |

| None (Control) | 148 | 45 |

| Phenolic Antioxidant | 148 | 63 |

| General Purpose Phosphite | 148 | 92 |

| High-Performance Phosphite (e.g., Bis(2,4-dicumylphenyl) pentaerythritol (B129877) diphosphite) | 148 | 131 |

This data is based on research findings comparing different antioxidant types in PC/ABS blends. researchgate.net

Functionality in Specialty Material Applications

Beyond general-purpose plastics, this compound finds application in specialty materials where high performance and long-term reliability are paramount.

In the field of high-performance optical materials, maintaining clarity and preventing discoloration over the product's lifetime is essential. Polymers such as polycarbonate are frequently used for applications like eyewear lenses and optical data storage due to their excellent transparency and impact resistance. jordilabs.com The thermal and oxidative degradation of these polymers during processing can lead to yellowing and a loss of light transmission, compromising their optical function. This compound plays a critical, albeit indirect, role by preserving the polymer during high-temperature manufacturing. By preventing degradation, it helps to maintain the inherent transparency and low color of the base polymer, ensuring the final optical film or component meets its required performance specifications. galatachemicals.com

Table of Chemical Compounds

| Chemical Name |

| This compound |

| Diphenyl isodecyl phosphite |

| Polyethylene (PE) |

| Polypropylene (PP) |

| Poly(ethylene terephthalate) (PET) |

| Poly(vinyl chloride) (PVC) |

| Acrylonitrile-Butadiene-Styrene (ABS) |

| Polycarbonate (PC) |

| Hydrochloric acid (HCl) |

| Bis(2,4-dicumylphenyl) pentaerythritol diphosphite |

| Tris-(2,4-di-tert-butyl-phenyl phosphate) |

| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate |

| Polyurethane (PU) |

Based on a comprehensive search of available scientific and technical literature, there are no specific research findings or data regarding the use of This compound as a Cathode Electrolyte Interphase (CEI)-forming additive in electrochemical systems.

Therefore, the requested article section focusing on this specific application cannot be generated with scientifically accurate and verifiable information. Research on phosphite additives in battery technology has primarily centered on other derivatives, such as tris(trimethylsilyl) phosphite (TMSPi), and not on this compound.

Degradation Pathways and Environmental Transformation of Dodecyl Diphenyl Phosphite

Hydrolytic Degradation Mechanisms

The presence of a trivalent phosphorus atom makes phosphite (B83602) esters like dodecyl diphenyl phosphite susceptible to hydrolysis, a chemical breakdown due to reaction with water. life-trialkyl.eugoogle.com This process is a significant factor in the storage and performance of the additive.

The rate of hydrolysis of this compound is significantly influenced by environmental conditions, particularly the presence of moisture and the pH of the surrounding medium.

Humidity: Exposure to moisture, even in trace amounts from atmospheric humidity, can initiate the hydrolysis of phosphites. google.com Laboratory studies on other organophosphite antioxidants (OPAs) have demonstrated that enhanced relative humidity can accelerate their transformation processes. acs.orgnih.gov Therefore, high humidity conditions are expected to increase the rate of hydrolytic degradation of this compound.

pH: The hydrolysis of phosphites can be catalyzed by both acidic and alkaline conditions. life-trialkyl.euresearchgate.net Acidic environments, in particular, are known to accelerate the hydrolysis of phosphites, leading to the formation of acidic byproducts that can further catalyze the degradation in an autocatalytic manner. google.comrsc.org While many esters undergo faster hydrolysis under alkaline conditions, the specific kinetics for this compound would depend on the reaction mechanism, but deviation from a neutral pH in either direction is expected to increase the degradation rate. nih.gov

Table 1: Factors Influencing Hydrolysis of this compound

| Factor | Influence on Hydrolysis Rate | Mechanism |

| High Humidity | Accelerates | Increases availability of water molecules for reaction. acs.orgnih.gov |

| Acidic pH | Accelerates | Catalyzes the cleavage of P-O bonds; can lead to autocatalysis. google.com |

| Alkaline pH | Likely Accelerates | Promotes nucleophilic attack by hydroxide (B78521) ions on the phosphorus center. nih.gov |

The hydrolysis of this compound involves the cleavage of one or more of its phosphorus-oxygen-carbon (P-O-C) bonds. The specific products formed depend on the extent of the hydrolysis reaction.

Initial hydrolysis typically cleaves one of the ester linkages, which can be either a phenoxy or a dodecyloxy group. Complete hydrolysis would lead to the cleavage of all three ester bonds.

The primary hydrolysis products expected from this compound are:

Phenol (B47542): Formed from the cleavage of the P-O-phenyl bond.

Dodecanol (B89629): Formed from the cleavage of the P-O-dodecyl bond. rsc.org

Phosphorous Acid (H₃PO₃): The ultimate phosphorus-containing product after complete hydrolysis.

Intermediate Phosphite Esters: Partial hydrolysis can result in compounds like diphenyl hydrogen phosphite, dodecyl phenyl hydrogen phosphite, or di-dodecyl hydrogen phosphite, though the latter would be less likely given the starting material's structure.

Table 2: Potential Hydrolysis Products of this compound

| Product Name | Chemical Formula | Formation Pathway |

| Phenol | C₆H₅OH | Cleavage of a P-O-phenyl bond. |

| Dodecanol | C₁₂H₂₆O | Cleavage of the P-O-dodecyl bond. |

| Diphenyl hydrogen phosphite | (C₆H₅O)₂P(O)H | Cleavage of the dodecyl ester group. sigmaaldrich.comwikipedia.org |

| Phosphorous Acid | H₃PO₃ | Complete hydrolysis of all ester bonds. |

The susceptibility of this compound to hydrolysis has significant consequences for its function as a stabilizer in polymer matrices.

The degradation of the phosphite into phenol, dodecanol, and phosphorous acid diminishes its ability to act as a secondary antioxidant. google.com The formation of acidic byproducts, such as phosphorous acid, can have a detrimental effect on the polymer matrix, potentially catalyzing further degradation of the polymer itself. Moreover, the physical consequences of hydrolysis can include the formation of a sticky or lumpy mass, which can interfere with processing and may lead to corrosion of manufacturing equipment. google.com Therefore, for applications requiring long-term stability, especially in environments where moisture exposure is likely, the hydrolytic stability of this compound is a critical performance parameter. life-trialkyl.eujresm.org

Oxidative Transformation Pathways

The primary function of this compound as a secondary antioxidant is to be preferentially oxidized, thereby protecting the polymer from degradation. vinatiorganics.comadeka-pa.eu This oxidative transformation is a key feature of its mechanism of action.

Organophosphite antioxidants are highly effective hydroperoxide decomposers. adeka-pa.eu During polymer processing and subsequent exposure to the environment, hydroperoxides (ROOH) are formed as a result of oxidation. This compound reacts with these hydroperoxides, reducing them to stable alcohols (ROH). In this process, the phosphite is oxidized to its corresponding phosphate (B84403) analog. life-trialkyl.euvinatiorganics.com

The primary oxidation reaction is: (C₁₂H₂₅O)(C₆H₅O)₂P + ROOH → (C₁₂H₂₅O)(C₆H₅O)₂P=O + ROH

The resulting product is dodecyl diphenyl phosphate . This transformation is not only central to its stabilizing function but is also recognized as an environmental source of organophosphate esters (OPEs), which are a class of emerging contaminants. scholaris.catandfonline.comresearchgate.net The conversion of organophosphite antioxidants to OPEs can occur through reactions with atmospheric oxidants like ozone. scholaris.ca

Besides reacting with hydroperoxides, phosphite antioxidants can also interact with free radicals, acting as reducing agents to break oxidative chain reactions. vinatiorganics.com This process is fundamental to mitigating polymer degradation.

The interaction with various reactive oxygen species (ROS) can lead to a diverse range of oxidation products beyond the simple phosphate analog. acs.orgnih.gov Studies on other organophosphite antioxidants have shown that radical-mediated processes, sometimes accelerated by sunlight, can lead to a complex distribution of products. acs.orgnih.gov

Potential products from radical-mediated oxidation of this compound could include:

Hydroxylated derivatives: Where a hydroxyl group is added to one of the phenyl rings.

Dealkylated products: Cleavage of the dodecyl group, potentially leading to diphenyl hydrogen phosphate.

Products of ring-opening or fragmentation: More extensive oxidation could lead to the breakdown of the aromatic rings. researchgate.net

The exact product distribution would depend on the specific radicals involved and the environmental conditions (e.g., presence of UV light, oxygen concentration).

Impact of Oxidative Transformation on Additive Efficacy

This compound primarily functions as a secondary antioxidant by decomposing hydroperoxides, which are reactive species formed during the oxidation of polymers. amfine.comvinatiorganics.com This action prevents the cleavage of polymer chains, thus preserving the material's mechanical properties and lifespan. vinatiorganics.com The central phosphorus atom in the phosphite group is key to this protective mechanism. vinatiorganics.com

The primary transformation pathway for this compound within a polymer matrix is oxidation, where it is converted into its corresponding phosphate form. life-trialkyl.eu This reaction is fundamental to its role as a stabilizer. The phosphite antioxidant works by donating electrons to hydroperoxides, a process that neutralizes these damaging compounds and breaks the oxidative chain reactions. vinatiorganics.comvinatiorganics.com This sacrificial mechanism, where the phosphite is consumed to protect the polymer, results in the formation of a stable phosphate and an alcohol. vinatiorganics.com

While the resulting phosphate is significantly more stable against hydrolysis, it is no longer an active stabilizer against hydroperoxides. life-trialkyl.eu Therefore, the oxidative transformation of this compound signifies the depletion of its antioxidant capacity. The rate of this transformation is directly proportional to its activity as a stabilizer. life-trialkyl.eu

In some applications, phosphite antioxidants like this compound are used in conjunction with primary antioxidants, such as hindered phenols. amfine.com In these systems, a synergistic effect is often observed. amfine.comvinatiorganics.com The phosphite can regenerate the primary antioxidant after it has been deactivated by scavenging a free radical, thereby extending its effectiveness. vinatiorganics.com However, at elevated temperatures, hydrolysis of aryl phosphites can occur, leading to the formation of phenols and hydrogen phosphonites, which themselves are effective chain-breaking antioxidants. acs.org

The structure of the phosphite, particularly the groups attached to the phosphorus atom, influences its efficiency. The reactivity in hydroperoxide decomposition generally follows the order: phosphonites > alkyl phosphites > aryl phosphites > hindered aryl phosphites. researchgate.netacs.org

Environmental Fate and Persistence of this compound and its Transformation Products

The environmental journey of this compound and its transformation products is governed by several key processes, including biodegradation, photodegradation, and its mobility in different environmental compartments. As an additive not chemically bound to the polymer matrix, it can be released into the environment. researchgate.net

The biodegradability of phosphite esters is an area of ongoing research. While specific data on the biodegradation of this compound is limited, general principles for similar compounds can provide insights. For instance, some organophosphorus compounds are known to undergo biodegradation, although the rates can be highly variable depending on the microbial communities present and environmental conditions. ifremer.fr

Hydrolysis is a critical first step in the degradation of many phosphites, and all phosphites are susceptible to this process to some degree. life-trialkyl.eu The hydrolysis of pentaerythritol (B129877) diphosphites, for example, is autocatalytic and ultimately forms phosphorous acid and alcohols, which can be more readily biodegraded. researchgate.net The structure of the organic ligands plays a significant role in the hydrolytic stability of the phosphite. researchgate.netlife-trialkyl.eu

Studies on related organophosphorus compounds, such as dibutyl phosphite, have shown that they can be biodegraded by specific microbial strains. researchgate.net The biodegradation of poly(3-hydroxybuyrate-co-3-hydroxyvalerate) (PHBV) in marine environments demonstrates that marine microorganisms can excrete enzymes that hydrolyze polyester (B1180765) chains, with the resulting smaller molecules being metabolized. ifremer.fr This suggests that similar enzymatic processes could potentially act on the ester bonds within this compound or its hydrolysis products.

Photodegradation is a significant transformation pathway for many organic compounds released into the environment. For organophosphite antioxidants (OPAs), simulated sunlight has been shown to promote their heterogeneous phototransformation, particularly in the presence of reactive oxygen species and at higher relative humidity. nih.govacs.org

Research on OPAs in dust has identified several transformation products resulting from photodegradation, including hydroxylated, hydrolyzed, dealkylated, and methylated derivatives. researchgate.netnih.govacs.org For example, the phototransformation of tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168), a compound structurally related to this compound, leads to the formation of its phosphate equivalent and other degradation products. researchgate.net

The photodegradation of organophosphates on surfaces like titanium dioxide (TiO2) nanoparticles, which can act as photocatalysts, has also been studied. mdpi.com This process can lead to the breakdown of the ester groups, suggesting that the phenyl and dodecyl groups of this compound could be susceptible to photocatalytic degradation in the environment. The presence of UV-absorbing groups, such as the phenyl rings in this compound, can influence the photodegradation process. mdpi.com

The mobility and distribution of this compound in the environment are largely determined by its physical and chemical properties, such as its water solubility and its tendency to adsorb to soil and sediment. Key parameters used to predict this behavior include the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc). epa.govchemsafetypro.com

A high Kow value indicates that a chemical is hydrophobic or lipophilic, meaning it is more likely to partition into organic matter in soil and sediment and to bioconcentrate in organisms rather than remaining in the water phase. wikipedia.org For many organic compounds, the Koc, which measures mobility in soil, can be estimated from the Kow. chemsafetypro.com A high Koc value signifies strong adsorption to soil and low mobility. chemsafetypro.comucanr.edu

For hydrophobic compounds like polybrominated diphenyl ethers (PBDEs), which share structural similarities with this compound, models indicate a strong tendency to partition to organic carbon in soil and sediment. nih.govnih.gov The persistence of these compounds is then heavily influenced by the degradation rates in these media. nih.gov

The potential for bioconcentration is another important aspect of environmental fate. The bioconcentration factor (BCF) is a measure of a chemical's accumulation in an organism from the surrounding water. wikipedia.orgnih.gov A BCF greater than 1 suggests a tendency to bioaccumulate. wikipedia.org For hydrophobic compounds, the BCF often increases with the Kow up to a certain point. nih.gov Given the likely hydrophobic nature of this compound due to its dodecyl and diphenyl groups, it would be expected to have a tendency to partition into biota.

The following table summarizes key environmental fate parameters and their implications for this compound:

| Parameter | Definition | Implication for this compound |

| Hydrolysis | Chemical breakdown of a compound due to reaction with water. life-trialkyl.eu | A primary degradation pathway. life-trialkyl.eu The rate is influenced by the molecular structure. life-trialkyl.eu |

| Biodegradation | Breakdown of organic matter by microorganisms. ifremer.fr | Potential for degradation in aquatic and terrestrial systems, likely following initial hydrolysis. researchgate.netresearchgate.net |

| Photodegradation | Breakdown of molecules by light energy. nih.gov | Susceptible to transformation by sunlight, especially in the presence of photocatalytic materials, leading to various degradation products. nih.govacs.orgmdpi.com |

| Log Kow | Octanol-water partition coefficient, a measure of hydrophobicity. epa.gov | Expected to be high, indicating a tendency to partition into organic matter and biota. wikipedia.orgnih.gov |

| Koc | Soil organic carbon-water partition coefficient, a measure of mobility in soil. chemsafetypro.com | Expected to be high, suggesting low mobility in soil and a preference for adsorption to sediment. chemsafetypro.comucanr.edu |

| BCF | Bioconcentration factor, the accumulation of a chemical in an organism from water. wikipedia.org | A potential for bioconcentration in aquatic organisms due to its hydrophobicity. wikipedia.orgnih.gov |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying the reactivity and mechanisms of antioxidant molecules like this compound.

Investigation of Electronic Structure and Molecular Orbitals (HOMO/LUMO)

The electronic structure of an antioxidant is fundamental to its function. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding a molecule's reactivity. mdpi.comirjweb.com A high HOMO energy indicates a greater ability to donate electrons, a crucial step in the radical scavenging process. Conversely, a low LUMO energy suggests a greater ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap often correlates with higher reactivity. mdpi.comaimspress.com

To illustrate the effect of substituents on the electronic properties of phosphite antioxidants, the following table presents hypothetical, yet chemically reasonable, HOMO and LUMO energy values calculated by DFT for this compound and related compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Triphenyl Phosphite | -6.8 | -0.5 | 6.3 |

| This compound | -6.5 | -0.4 | 6.1 |

| Tri(p-tolyl) Phosphite | -6.6 | -0.6 | 6.0 |

| Tris(2,4-di-tert-butylphenyl)phosphite | -6.4 | -0.3 | 6.1 |

| This table presents illustrative data based on established chemical principles to demonstrate the utility of DFT calculations. Specific values would require dedicated computational studies. |

Modeling of Antioxidant Reaction Mechanisms and Energetics

Phosphite antioxidants primarily function by decomposing hydroperoxides (ROOH), which are formed during the auto-oxidation of polymers. This prevents the formation of highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals. researchgate.net DFT can be used to model the reaction pathways and calculate the energetics of these decomposition reactions. The primary mechanism involves the oxidation of the phosphite ester to a phosphate ester. researchgate.net

The reaction can be simplified as: P(OR)₃ + ROOH → O=P(OR)₃ + ROH

DFT calculations can elucidate the transition state structures and activation energies for this reaction, providing a quantitative measure of the antioxidant's efficiency. The calculations can also explore alternative reaction pathways, such as direct radical scavenging, although this is generally considered a secondary mechanism for phosphites at ambient temperatures. researchgate.net

Prediction of Reactivity Towards Peroxyl and Alkoxyl Radicals

While the main role of phosphite antioxidants is to decompose hydroperoxides, they can also react directly with peroxyl (ROO•) and alkoxyl (RO•) radicals. researchgate.net DFT calculations can predict the reactivity of this compound towards these radicals by calculating the reaction enthalpies and activation barriers.

The reaction with an alkoxyl radical can proceed via a substitution reaction, leading to the formation of a stable phosphate and an alkyl radical: P(OR)₃ + R'O• → O=P(OR)₃ + R'•

For peroxyl radicals, the reaction is generally slower than with hindered phenols. researchgate.net However, at elevated processing temperatures, the reactivity of phosphites can become more significant. DFT studies can compare the reaction rates of different phosphites with these radicals, helping to select the most effective stabilizer for specific polymer processing conditions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique is particularly well-suited for investigating the behavior of additives like this compound within a polymer matrix, providing insights into its dispersion, migration, and interactions with polymer chains. youtube.comresearchgate.net

Analysis of Interactions between this compound and Polymer Chains

The effectiveness of an antioxidant is not only determined by its chemical reactivity but also by its physical compatibility and interaction with the host polymer. MD simulations can model the intermolecular forces between this compound and polymer chains. The long dodecyl chain is expected to enhance its compatibility with non-polar polymers like polyethylene (B3416737) and polypropylene (B1209903), promoting better dispersion.

By analyzing the radial distribution functions and calculating the interaction energies, MD simulations can quantify the affinity between the additive and the polymer. This information is crucial for understanding how the additive is distributed within the polymer matrix and whether it is likely to phase separate.

The following table provides an illustrative example of interaction energies between this compound and different polymer matrices, as could be determined from MD simulations.

| Polymer Matrix | Interaction Energy (kcal/mol) |

| Polyethylene (PE) | -25.8 |

| Polypropylene (PP) | -28.2 |

| Polyvinyl Chloride (PVC) | -19.5 |

| This table presents illustrative data to demonstrate the type of information obtainable from MD simulations. Actual values are dependent on the specific force fields and simulation parameters used. |

Simulation of Additive Dispersion and Migration within Polymeric Matrices

The migration of additives within a polymer is a critical factor affecting the long-term stability of the material. Excessive migration to the surface can lead to loss of the antioxidant and reduced protection. MD simulations can be used to predict the diffusion coefficient of this compound in a polymer matrix. mtu.edu

These simulations can track the movement of individual additive molecules over time, providing a detailed picture of their dispersion and migration behavior. Factors influencing migration, such as temperature, polymer morphology (amorphous vs. crystalline regions), and the presence of other additives, can be systematically studied. The insights gained from these simulations are valuable for designing polymer formulations with optimized long-term stability. The simulation of polymer chain dynamics and the movement of additives within the matrix can help in understanding the static and dynamic properties of the composite material. mdpi.com

In Silico Screening and Rational Design

The development of novel and more effective phosphite stabilizers, such as this compound, is increasingly benefiting from computational chemistry approaches. In silico screening and rational design, in particular, offer a time- and cost-effective alternative to traditional trial-and-error experimental methods. These computational techniques allow for the prediction of stabilizer performance and the identification of promising new candidate molecules before their actual synthesis and testing. Such theoretical predictions are advantageous in scientific research, especially when selecting specific molecules as antioxidants from a vast pool of possibilities for experimental validation. researchgate.netnih.gov

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools that correlate the chemical structure of a compound with its activity. nih.gov In the context of phosphite stabilizers, QSAR models aim to predict their performance based on molecular structure. The creation of a robust QSAR model involves several key steps:

Data Set Curation: A diverse set of phosphite compounds with experimentally determined stabilizing activities is compiled. This set is divided into a training set for model building and a validation set for testing its predictive accuracy.

Molecular Descriptor Calculation: Various molecular descriptors are calculated for each phosphite. These descriptors quantify different aspects of the molecular structure, such as electronic properties (e.g., HOMO-LUMO energy gap), steric effects, and topological features. nih.gov

Model Building: Statistical methods like multiple linear regression or machine learning algorithms are used to establish a mathematical relationship between the molecular descriptors and the stabilizing activity.

Model Validation: The model's predictive power is rigorously tested to ensure it is not overfitted to the training data and can accurately predict the activity of new compounds. nih.gov

Research in this area has shown that the electronic properties and steric hindrance of the ligands attached to the phosphorus atom are critical. life-trialkyl.eu For instance, the HOMO-LUMO energy gap has been identified as a significant contributor to the binding affinity of organophosphates. nih.gov Increasing the steric hindrance of the ligand can improve hydrolytic stability, a crucial property for phosphite stabilizers, though often at the cost of reactivity. life-trialkyl.eu

A hypothetical QSAR model for phosphite stabilizers might be represented by the following equation:

Stabilizing Activity = a * (Descriptor 1) + b * (Descriptor 2) + c * (Descriptor 3) + constant

This equation would enable the prediction of stabilizing activity for a new phosphite by calculating its specific molecular descriptors.

Table 1: Hypothetical QSAR Data for Phosphite Stabilizers

| Compound | Experimental Stabilizing Activity (%) | Predicted Stabilizing Activity (%) | Descriptor 1 (e.g., HOMO-LUMO gap) | Descriptor 2 (e.g., Steric Hindrance Index) | Descriptor 3 (e.g., Dipole Moment) |

| This compound | 88 | 87.5 | 5.2 | 0.65 | 2.1 |

| Triphenyl phosphite | 82 | 81.9 | 5.5 | 0.50 | 1.9 |

| Tris(nonylphenyl) phosphite | 93 | 92.8 | 5.1 | 0.80 | 2.5 |

| Triethyl phosphite | 75 | 75.3 | 6.0 | 0.30 | 1.5 |

Computational Screening for Novel Phosphite Stabilizer Candidates

Computational screening, or virtual screening, involves searching large chemical databases to identify molecules with desired properties. rsc.org For phosphite stabilizers, this means looking for candidates with high stabilizing efficiency, good hydrolytic stability, and compatibility with the polymer matrix. life-trialkyl.euresearchgate.net

The process typically follows these steps:

Virtual Library Creation: A large library of virtual phosphite compounds is generated by modifying existing structures or sourcing from chemical databases.

Property-Based Filtering: The library is filtered based on fundamental physicochemical properties to remove unsuitable molecules.

QSAR-Based Screening: A validated QSAR model predicts the stabilizing activity of the remaining compounds, and only those exceeding a certain threshold are kept.

Advanced Computational Analysis: Techniques like Density Functional Theory (DFT) can be used to calculate redox potentials and reactivity, providing deeper insights into the stabilizing mechanism. rsc.org For example, DFT calculations can be used to analyze global reactivity indices, thermochemical data, and molecular electrostatic potential. researchgate.netnih.gov

Final Candidate Selection: A small number of the most promising candidates are selected for synthesis and experimental testing.

This multi-step approach significantly accelerates the discovery of new and improved phosphite stabilizers by focusing experimental efforts on the most viable candidates.

Table 2: Illustrative Computational Screening Cascade for Phosphite Stabilizers

| Screening Stage | Number of Compounds Remaining | Key Screening Criterion |

| Initial Virtual Library | 50,000 | Diverse phosphite structures |

| Physicochemical Property Filtering | 10,000 | Favorable molecular weight and LogP |

| QSAR Activity Prediction | 1,000 | High predicted stabilizing efficiency |

| DFT-Based Reactivity Analysis | 100 | Optimal electronic properties for hydroperoxide decomposition |

| Final Selection for Synthesis | 10-20 | Best overall predicted performance and stability |

Chemical Compounds Mentioned

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Dodecyl diphenyl phosphite (B83602) |

| Phosphorus trichloride (B1173362) |

| Dodecanol (B89629) |

| Phenol (B47542) |

| Triphenyl phosphite |

| Polyvinyl Chloride (PVC) |

| Polyethylene (B3416737) (PE) |

| Polypropylene (B1209903) (PP) |

| Acrylonitrile Butadiene Styrene (ABS) |

| Polycarbonate (PC) |

Advanced Analytical Methodologies for Dodecyl Diphenyl Phosphite in Complex Matrices

Extraction and Sample Preparation Techniques for Polymer Analysis

The effective extraction of dodecyl diphenyl phosphite (B83602) from a polymer matrix is a critical first step in its analysis. The choice of extraction method depends on the polymer type, the concentration of the additive, and the desired analytical outcome.

Conventional Solvent Extraction Methods (e.g., Soxhlet Extraction)

Soxhlet extraction is a classic and widely used technique for the extraction of additives from solid materials. nih.gov This method involves the continuous washing of the polymer sample with a hot solvent, effectively removing the target analyte over an extended period. google.com While thorough, Soxhlet extraction can be time-consuming, often requiring several hours to complete, and consumes large volumes of solvent. google.comfishersci.com The selection of an appropriate solvent is critical, with the ideal solvent being one in which dodecyl diphenyl phosphite is soluble, while the polymer matrix is not. google.com Despite its drawbacks in terms of time and solvent consumption, Soxhlet extraction remains a valuable and robust method for the exhaustive extraction of this compound from various polymer systems. nih.govresearchgate.net

Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE)

To address the limitations of conventional methods, modern extraction techniques such as Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) have been developed.

Accelerated Solvent Extraction (ASE) utilizes elevated temperatures and pressures to increase the efficiency of the extraction process. kemolab.hrthermofisher.comupm.es By heating the solvent above its atmospheric boiling point while maintaining it in a liquid state under pressure, ASE significantly reduces extraction times and solvent consumption compared to Soxhlet extraction. kemolab.hrthermofisher.com The elevated temperature enhances the solubility and diffusion of the analyte, while the increased pressure forces the solvent into the pores of the polymer matrix, leading to more efficient extraction. thermofisher.comupm.es This technique has been successfully applied to extract various organic compounds from solid and semi-solid samples. fishersci.com

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and sample, accelerating the extraction process. researchgate.net This method is known for its speed, reduced solvent usage, and lower energy consumption compared to traditional techniques. researchgate.netyoutube.com The microwave radiation directly heats the solvent, leading to a rapid increase in temperature and pressure within a closed vessel, which enhances the desorption of the analyte from the sample matrix. youtube.com MAE has been effectively used for the extraction of antioxidants from various matrices. researchgate.netnih.govnih.gov

| Extraction Technique | Principle | Advantages | Disadvantages |

| Soxhlet Extraction | Continuous washing with hot solvent. google.com | Thorough extraction. | Time-consuming, high solvent consumption. google.com |

| Accelerated Solvent Extraction (ASE) | Elevated temperature and pressure. thermofisher.com | Fast, reduced solvent use, automated. kemolab.hr | Requires specialized equipment. |

| Microwave-Assisted Extraction (MAE) | Microwave energy for rapid heating. researchgate.net | Very fast, low solvent use, energy efficient. researchgate.netyoutube.com | Requires microwave-transparent vessels. |

Dissolution/Precipitation and Swelling Methods for Polymeric Samples

An alternative approach to extraction involves altering the physical state of the polymer matrix itself.

Dissolution/Precipitation methods involve dissolving the entire polymer sample in a suitable solvent. Once the polymer and the additive are in solution, a non-solvent is added to selectively precipitate the polymer, leaving the this compound in the liquid phase. This technique can be highly effective but is dependent on finding a solvent system that allows for the complete dissolution of the polymer and subsequent selective precipitation.

Swelling Methods utilize a solvent that does not dissolve the polymer but causes it to swell. This swelling action opens up the polymer structure, facilitating the diffusion of the additive out of the matrix and into the surrounding solvent. The efficiency of this method is dependent on the degree of swelling and the partitioning of the analyte between the polymer and the solvent.

Chromatographic Separation and Detection

Following extraction, chromatographic techniques are employed to separate this compound from other co-extracted compounds and to perform identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govnih.gov In GC, the extracted sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. jppres.comosti.gov The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. nih.govresearchgate.net

For quantitative analysis, specific ions characteristic of this compound are monitored. nih.gov The area of the chromatographic peak corresponding to the analyte is proportional to its concentration in the sample. nih.gov The use of an internal standard is often recommended to improve the accuracy and precision of the quantification. nih.gov GC-MS offers high sensitivity and selectivity, making it well-suited for the determination of this compound in complex extracts. nih.govthermofisher.com

| Parameter | Description |

| Principle | Separation based on volatility and polarity, followed by mass-based detection. |

| Identification | Based on retention time and unique mass spectrum. nih.gov |

| Quantification | Based on the peak area of characteristic ions. nih.gov |

| Advantages | High resolution, high sensitivity, and specific identification. nih.govthermofisher.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Non-Volatile Analytes

While this compound itself is amenable to GC-MS analysis, its degradation products or other non-volatile additives present in the polymer matrix may require the use of liquid chromatography-mass spectrometry (LC-MS/MS). nih.govmdpi.com LC separates compounds in the liquid phase based on their interactions with a stationary phase. nih.gov The separated compounds are then introduced into the mass spectrometer for detection.

LC-MS/MS, particularly with techniques like tandem mass spectrometry, offers exceptional selectivity and sensitivity for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. nih.govmdpi.comnih.gov This is particularly relevant as phosphite antioxidants can oxidize to form non-volatile phosphate (B84403) species. nih.gov The use of atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) allows for the gentle ionization of analytes, making it suitable for a broad spectrum of molecules. nih.govresearchgate.netcore.ac.uk

Hyphenated Techniques for Comprehensive Additive Profiling

The accurate identification and quantification of this compound and its transformation products in complex matrices, such as polyolefins, necessitates the use of advanced hyphenated analytical techniques. chromatographytoday.com These methods couple a separation technique with a spectroscopic detection technology, providing both separation of analytes and their specific identification. nih.gov For polymer additive analysis, the most powerful and commonly employed hyphenated techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). lcms.czijarnd.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and thermally stable compounds. ijarnd.com Additives are first extracted from the polymer matrix using a suitable solvent. waters.com The extract is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. nih.gov As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. silcotek.com GC-MS is effective in identifying the parent this compound and lower molecular weight degradation products. rsc.org Pyrolysis-GC-MS is a variation where the polymer sample is heated to decomposition, and the volatile fragments, including additives, are analyzed. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the preferred method for analyzing less volatile, thermally labile, or higher molecular weight additives, which are not amenable to GC analysis. lcms.cz High-Performance Liquid Chromatography (HPLC) separates the components of the extracted additive mixture in the liquid phase. lcms.cz The eluent from the LC column is then introduced into the mass spectrometer through an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are effective for a wide range of polar and non-polar compounds. nih.govresearchgate.net LC-MS/MS, or tandem mass spectrometry, enhances selectivity and sensitivity, allowing for the reliable quantification of the phosphite and its primary oxidation product, dodecyl diphenyl phosphate, even at very low concentrations. waters.comresearchgate.net

These hyphenated techniques are indispensable for creating a comprehensive profile of the additive package within a material, tracking the consumption of the phosphite antioxidant, and identifying the formation of its various transformation products during material processing and use. lcms.czshimadzu.com

Table 1: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Principle | Application for this compound | Advantages | Limitations |

|---|---|---|---|---|

| GC-MS | Separates volatile compounds in a gaseous mobile phase followed by mass-based detection. ijarnd.com | Identification of the parent phosphite and volatile degradation products after solvent extraction. nih.gov | High resolution, excellent for identifying unknown volatile compounds through spectral libraries. | Limited to thermally stable and volatile compounds; derivatization may be required. lcms.cz |

| LC-MS | Separates compounds in a liquid mobile phase followed by mass-based detection. nih.gov | Quantification of the parent phosphite and its non-volatile transformation products (e.g., phosphate). researchgate.net | Applicable to a wide range of molecular weights and polarities; non-destructive. lcms.cz | Can be affected by matrix suppression; mobile phase selection is critical. lcms.cz |

| LC-MS/MS | Utilizes two stages of mass analysis for higher selectivity and sensitivity. nih.gov | Trace-level quantification of phosphite and its specific metabolites/degradants in complex extracts. waters.com | High specificity and sensitivity; reduced matrix interference. nih.gov | More complex instrumentation and method development. |

Spectroscopic Characterization of Phosphite Transformations

Spectroscopic techniques are fundamental in studying the chemical changes that this compound undergoes during its function as a stabilizer. These methods provide detailed information on structural and functional group modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Degraded Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic compounds, including the degradation products of phosphite antioxidants. For phosphorus-containing compounds, ³¹P NMR is particularly powerful. The chemical environment of the phosphorus nucleus is highly sensitive to its oxidation state and the nature of the groups attached to it.

The parent this compound, a phosphite (P³⁺) ester, exhibits a characteristic ³¹P NMR signal at a specific chemical shift. Upon oxidation, it is converted to dodecyl diphenyl phosphate, a phosphate (P⁵⁺) ester. This change in the oxidation state and coordination around the phosphorus atom results in a significant downfield shift in the ³¹P NMR spectrum. researchgate.net Similarly, hydrolysis of the P-O-C bonds would lead to the formation of other species, such as diphenyl phosphite or dodecyl phosphonic acid, each with a distinct ³¹P NMR resonance. By analyzing the chemical shifts and integration of the peaks in the ³¹P NMR spectrum of an extracted sample, researchers can identify and quantify the parent phosphite and its various transformation products, thereby mapping the degradation pathway. researchgate.net

Table 2: Illustrative ³¹P NMR Chemical Shifts for Phosphite and its Transformation Products

| Compound | Phosphorus Oxidation State | Functional Group | Expected ³¹P NMR Chemical Shift (ppm) |

|---|---|---|---|

| This compound | +3 | Phosphite Ester | ~130 to 140 |

| Dodecyl diphenyl phosphate | +5 | Phosphate Ester | ~ -5 to -15 |

| Diphenyl phosphite | +3 | H-phosphonate | ~ 5 to 15 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Changes

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to monitor changes in the chemical functional groups of a material. researchgate.net It is widely applied to track the transformation of phosphite stabilizers in polymer matrices. nih.govresearchgate.net The analysis can often be performed directly on thin polymer films, minimizing sample preparation. researchgate.net

The FTIR spectrum of this compound is characterized by specific absorption bands, most notably the P-O-C (aryl and alkyl) stretching vibrations. As the phosphite oxidizes to its corresponding phosphate, a new, strong absorption band appears, which is characteristic of the P=O (phosphoryl) group. mmu.ac.uk The intensity of this P=O band can be correlated with the extent of phosphite transformation. By monitoring the decrease in the intensity of the characteristic phosphite bands and the concurrent increase in the P=O band intensity, the consumption of the antioxidant and the formation of its primary oxidation product can be quantitatively followed during polymer processing or aging. researchgate.netmmu.ac.uk

Table 3: Key FTIR Absorption Bands for Monitoring Phosphite Transformation

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| P-O-C (Aryl/Alkyl) | Stretch | ~950 - 1050 | Characteristic of the parent phosphite structure. nih.gov |

| P=O (Phosphoryl) | Stretch | ~1250 - 1300 | Indicates formation of the phosphate oxidation product. mmu.ac.uk |

| C-H (Alkyl) | Stretch | ~2850 - 2960 | Part of the dodecyl group, generally stable. |

| C=C (Aromatic) | Stretch | ~1450 - 1600 | Part of the phenyl groups, generally stable. |

X-ray Diffraction (XRD) for Hybrid Material Characterization

X-ray Diffraction (XRD) is a primary technique for investigating the crystallographic structure of materials. In the context of polymers and additives, XRD is used to characterize the degree of crystallinity, identify crystalline phases, and determine how additives affect the polymer's morphology. rsc.orgrsc.org

When this compound is incorporated into a semi-crystalline polymer, such as polyethylene (B3416737) or polypropylene (B1209903), it can influence the polymer's crystallization behavior. As a molecularly dispersed additive, it may reside in the amorphous regions of the polymer. However, depending on its concentration and compatibility with the polymer matrix, it could also affect the size and perfection of the crystalline lamellae.

XRD analysis of a polymer-phosphite hybrid material would involve exposing the sample to X-rays and measuring the scattering pattern. Broad, diffuse halos in the pattern are characteristic of amorphous regions, while sharp peaks (Bragg reflections) correspond to crystalline domains. By analyzing the position, intensity, and width of these peaks, one can obtain information about the polymer's crystal structure and percent crystallinity. rsc.org Comparing the XRD patterns of the pure polymer with the polymer containing this compound can reveal whether the additive has induced any changes in the crystalline structure, such as altering the crystal lattice parameters or inhibiting/promoting crystallization. This information is crucial for understanding how the additive impacts the mechanical and physical properties of the final material.

Table 4: Information Obtainable from XRD Analysis of Polymer-Phosphite Systems

| Parameter | Description | Application to this compound Blends |

|---|---|---|

| Percent Crystallinity | The weight or volume fraction of the crystalline phase in a semi-crystalline polymer. | Determines if the phosphite additive acts as a nucleating agent (increasing crystallinity) or an impurity (decreasing it). rsc.org |

| Crystalline Phases | Identification of different crystal polymorphs (e.g., α, β, γ forms in polypropylene). | Assesses if the additive influences the formation of a specific, more desirable crystalline form. |

| Crystallite Size | The average size of the coherent crystalline domains. | Evaluates if the phosphite affects the growth of crystals, which can impact optical and mechanical properties. |

| Lattice Parameters | The dimensions of the unit cell of the crystal structure. | Indicates if the additive is incorporated into the crystal lattice, causing strain or distortion. |

Future Research Directions and Emerging Trends in Dodecyl Diphenyl Phosphite Chemistry

Design and Synthesis of Novel Hydrolysis-Resistant Phosphite (B83602) Architectures

The susceptibility of phosphite antioxidants to hydrolysis remains a significant drawback, as it can diminish their effectiveness and potentially harm processing equipment. googleapis.com Consequently, a primary focus of ongoing research is the development of novel phosphite architectures with enhanced hydrolytic stability. A key strategy in this endeavor is the incorporation of sterically hindered functional groups, particularly at the ortho position relative to the carbon-oxygen-phosphorus bond, which physically obstructs the approach of water molecules to the phosphorus center. googleapis.comgoogle.com

Recent advancements have led to the creation of phosphites with unique molecular structures designed to improve resistance to hydrolysis. For instance, the development of antioxidant 9228, chemically known as bis(2,4‐di‐tert‐butylphenyl)pentaerythritol diphosphite, was a direct response to the inadequate hydrolysis resistance of earlier generations of phosphite antioxidants. nih.gov Its distinct molecular structure imparts superior hydrophobic characteristics, thereby enhancing its stability against hydrolysis. nih.gov Another innovative approach involves the creation of a hydrophobic eight-membered ring within the phosphite molecule, a design that has been shown to significantly increase resistance to hydrolysis. nih.gov

The synthesis of these advanced phosphites often involves multi-step processes. For example, one method involves a two-step esterification process in a single reactor, utilizing specific phenols, alcohols, and phosphorus trichloride (B1173362) as the primary raw materials. nih.gov Another reported synthesis for a novel antioxidant involves the sequential addition of xylene, pentaerythritol (B129877), and triethanolamine, followed by the introduction of phosphorus trichloride and subsequent reaction with 2,4‐di‐tert‐butylphenol. nih.gov Understanding the hydrolysis mechanism, which can be initiated by water or hydroxide (B78521) and proceed through different pathways depending on the conditions, is crucial for designing these more robust molecules. winona.edunih.gov Computational modeling suggests that triphenylphosphite may be more susceptible to hydrolysis than trimethylphosphite, highlighting the influence of the organic substituents on stability. winona.edu

| Antioxidant | Chemical Name | Key Structural Feature for Hydrolysis Resistance |

| Antioxidant 9228 | Bis(2,4‐di‐tert‐butylphenyl)pentaerythritol diphosphite | Enhanced hydrophobic characteristics from its molecular architecture |

| HP-10 | Not specified | Formation of a hydrophobic eight-membered ring |

| Tris(2,4-di-t-butylphenyl) phosphite | Tris(2,4-di-t-butylphenyl) phosphite | Bulky alkyl groups at both ortho and para positions |

Exploration of Bio-based and Sustainable Dodecyl Diphenyl Phosphite Derivatives

In response to growing environmental awareness and stricter regulations, a significant trend in the phosphite antioxidant market is the move towards sustainable and green solutions. market.us This includes the development of antioxidants that are biodegradable, less harmful to the environment, or derived from renewable resources. market.us Research is actively exploring the use of natural compounds as stabilizers for polymers. For example, flavonoids like quercetin, dihydromyricetin, and rutin have shown considerable melt stability in polyethylene (B3416737). d-nb.info

This shift towards sustainability is driving the exploration of bio-based derivatives of this compound. The synthesis of such compounds could involve utilizing phenols and alcohols derived from renewable feedstocks. For instance, lignin, a complex polymer found in plant cell walls, is a rich source of phenolic compounds that could potentially be used as precursors for phosphite synthesis. d-nb.info Another avenue of research is the use of bio-based polyamides, such as PA56T, which are being investigated as sustainable alternatives to traditional polymers. researchgate.net The stabilization of these bio-based materials necessitates the development of compatible and equally sustainable antioxidant systems.

| Bio-based Feedstock | Potential Application in Phosphite Synthesis |

| Lignin | Source of phenolic precursors |

| Plant-derived oils | Source of fatty alcohols (e.g., dodecanol) |

| Flavonoids (e.g., Quercetin) | Potential for direct use as stabilizers or modification into phosphite structures |

Development of Smart and Responsive Stabilization Systems Incorporating Phosphites

The field of materials science is witnessing the emergence of "smart" polymers, which are designed to respond to specific environmental stimuli such as temperature, pH, light, or chemical compounds. nih.govwikipedia.org This has opened up new possibilities for the development of intelligent stabilization systems that can provide on-demand protection to polymers. Such systems could incorporate this compound and release it in a controlled manner when and where it is needed most.

One approach to creating these smart systems is through the use of stimuli-responsive polymer matrices. rroij.com For example, a phosphite antioxidant could be encapsulated within a pH-responsive hydrogel. nih.gov In an environment where acidic byproducts of polymer degradation accumulate, the hydrogel would swell and release the phosphite to counteract the degradation process. rroij.com Similarly, temperature-sensitive polymers could be designed to release antioxidants at elevated processing temperatures where the risk of thermal degradation is highest. nih.gov

The development of these systems also involves exploring the synergistic effects between phosphites and other components of the smart system. For example, some systems might combine a phosphite for hydroperoxide decomposition with a hindered amine light stabilizer (HALS) moiety within the same molecule to provide comprehensive protection against both thermal and photo-oxidation. researchgate.net Another concept is the use of delivery systems like micro- and nanoemulsions or thermosensitive smart liposomes to enhance the bioavailability and targeted delivery of antioxidants. nih.gov

| Stimulus | Potential Release Mechanism for Phosphite Antioxidants | Example of Responsive Polymer |

| pH | Swelling or degradation of a pH-sensitive polymer matrix | Poly(acrylic acid) rroij.com |

| Temperature | Conformational change in a thermo-responsive polymer | Poly(N-isopropylacrylamide) nih.gov |

| Light | Photochemical reaction triggering release | Polymers with light-sensitive functional groups rroij.com |

| Magnetic Field | Controlled release from magnetic nanoparticles embedded in a polymer | Polymers combined with magnetite (Fe3O4) |